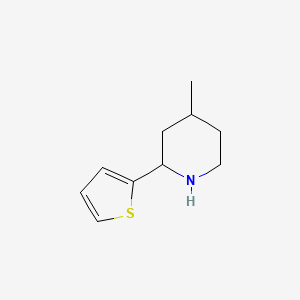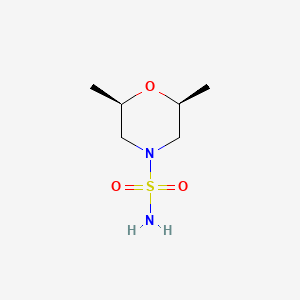
(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring and a sulfonamide group at the 4 position, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonamide reagents under controlled conditions. One common method includes the use of (2R,6S)-2,6-Dimethylmorpholine as a starting material, which is then reacted with a sulfonamide reagent in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired enantiomer.
化学反应分析
Types of Reactions
(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions to preserve the integrity of the morpholine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted morpholine derivatives.
科学研究应用
(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
作用机制
The mechanism of action of (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s chiral nature allows for selective binding to target proteins, enhancing its efficacy and reducing off-target effects.
相似化合物的比较
Similar Compounds
- (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine
- cis-2,6-Dimethylmorpholine
Uniqueness
Compared to similar compounds, (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide stands out due to its unique combination of a morpholine ring with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H14N2O3S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
(2R,6S)-2,6-dimethylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,7,9,10)/t5-,6+ |
InChI 键 |
NVGVTWSMMWMHHE-OLQVQODUSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)N |
规范 SMILES |
CC1CN(CC(O1)C)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)

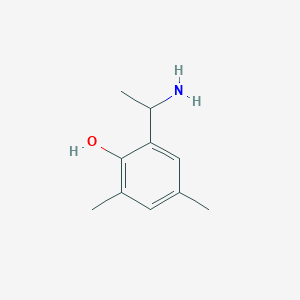
![tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)
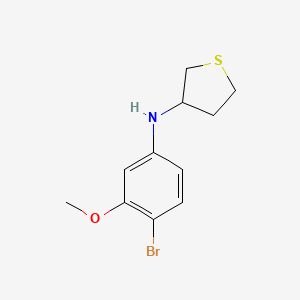




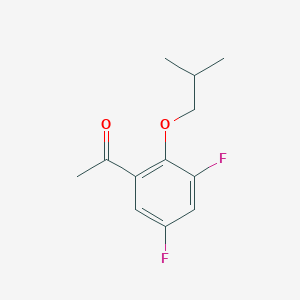
![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)
